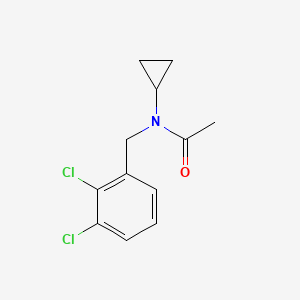

N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide” is a chemical compound with the molecular formula C12H13Cl2NO . It has a molecular weight of 258.14 g/mol.

Molecular Structure Analysis

The InChI code for “N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide” is1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Conformational Features

- NMR studies in combination with ab initio calculations revealed unique conformational behaviors of N-cyclopropylacetamide and other secondary N-cyclopropyl amides. These compounds exhibit unexpected E-rotamer populations and distinct conformations, differing from typical secondary acetamides (Gonzalez‐de‐Castro et al., 2015).

Synthesis and Applications in Medicinal Chemistry

- The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, catalyzed by copper acetate, has significant applications in medicinal chemistry due to the unique spatial and electronic features of cyclopropanes (Gagnon et al., 2007).

Tertiary N-Acyliminium Ion Chemistry

- The Kulinkovich cyclopropanation of N-alkenylimides to N,O-acetals and their use in tertiary N-acyliminium ion chemistry for synthesizing various bi- and tricyclic lactams shows the potential of N-cyclopropylacetamide derivatives in complex organic synthesis (Ollero et al., 1999).

Cyclopropylic Strain-Based Conformational Restriction Strategy

- Investigation of the bioactive conformation of histamine H3 receptor antagonists using cyclopropylic strain-based conformational restriction strategies indicates that N-cyclopropylacetamide derivatives can be effectively used in drug design and pharmacology (Watanabe et al., 2010).

Cyclopropenium Ion Catalysis

- Cyclopropenium ions have been used as efficient catalysts in Beckmann rearrangement of various ketoximes to amides/lactams, highlighting the role of N-cyclopropylacetamide derivatives in organocatalysis (Srivastava et al., 2010).

Spectroscopic and Quantum Mechanical Studies

- Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which include N-cyclopropylacetamide derivatives, have been conducted for applications in ligand-protein interactions and photovoltaic efficiency modeling (Mary et al., 2020).

Quantum Chemical Calculations and Vibrational Spectroscopy

- Quantum chemical calculations and vibrational spectroscopy of dichloro-N-(2,3-dichlorophenyl)acetamide derivatives demonstrate their potential in understanding molecular interactions and electronic properties for various applications (Choudhary et al., 2014).

VT-NMR and Cytotoxic Evaluation

- Variable temperature NMR (VT-NMR) and cytotoxic evaluations of ortho-(alkylchalcogen)acetanilides, related to N-cyclopropylacetamide derivatives, show their potential in cancer research and drug discovery (Ramos et al., 2014).

Air Oxidation and Fragmentation Studies

- Studies on the air oxidation of N-cyclopropylanilines leading to acetamide formation highlight the chemical reactivity and potential applications of N-cyclopropylacetamide derivatives in organic synthesis (Blackburn et al., 2012).

Anticancer Properties of Derivatives

- Research on the synthesis of N-(arylcyclopropyl)acetamides and their potential as ligands for melatonin receptors has implications for cancer therapy and receptor-targeted drug design (Morellato et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .

properties

IUPAC Name |

N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXCUZRSNUQTGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676327 |

Source

|

| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041439-18-2 |

Source

|

| Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)